10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
- This compound belongs to the class of dibenzo[b,e][1,4]diazepinones , which are fused-ring heterocyclic compounds.
- It contains a benzodiazepine core structure, which is well-known for its pharmacological properties.
- The compound’s systematic name is quite a mouthful, but it represents a unique and intriguing chemical structure.
Preparation Methods
- The synthetic route involves reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with various substituted aromatic aldehydes.
- Sodium cyanoborohydride in methanol is used as the reducing agent.
- The resulting novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives (7a–7j) are purified and characterized .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include aldehydes , amines , and reducing agents .
- Major products depend on the specific substituents and reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an and agent.
Pharmacology: Explore its effects on proteins.
Drug Discovery: Consider its unique structure for novel drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets .
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- While I couldn’t find direct analogs of this specific compound, it shares features with other benzodiazepine derivatives.
- Similar compounds include Olanzapine (used in schizophrenia treatment) and related thieno[2,3-b][1,5]benzodiazepines .
Properties
Molecular Formula |
C29H36N4O2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
5-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6,9,9-trimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H36N4O2/c1-21-28-24(17-29(2,3)18-26(28)34)30-23-11-7-8-12-25(23)33(21)20-27(35)32-15-13-31(14-16-32)19-22-9-5-4-6-10-22/h4-12,21,30H,13-20H2,1-3H3 |
InChI Key |
BCPYWZBXNGLXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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